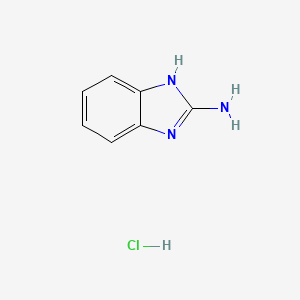
(2,2-Dimethylbut-3-yn-1-yl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Dimethylbut-3-yn-1-yl)cyclopropane: is an organic compound with the molecular formula C9H14 It features a cyclopropane ring attached to a butynyl group, which is further substituted with two methyl groups at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethylbut-3-yn-1-yl)cyclopropane typically involves the cyclopropanation of an appropriate alkyne precursor. One common method is the reaction of 2,2-dimethylbut-3-yn-1-ol with a cyclopropanating agent such as diiodomethane in the presence of a strong base like sodium hydride . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2,2-Dimethylbut-3-yn-1-yl)cyclopropane can undergo oxidation reactions, typically using reagents like or . These reactions often lead to the formation of carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as . This process converts the alkyne group into an alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropane ring can be opened by nucleophiles like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst, elevated pressure.
Substitution: Sodium hydroxide in ethanol, reflux conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Alcohols, amines.
Scientific Research Applications
Chemistry: (2,2-Dimethylbut-3-yn-1-yl)cyclopropane is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and metabolic pathways. Its reactivity with biological molecules provides insights into enzyme-substrate interactions .
Medicine: The compound’s ability to undergo diverse chemical reactions makes it a valuable scaffold for drug design .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of (2,2-Dimethylbut-3-yn-1-yl)cyclopropane involves its interaction with molecular targets such as enzymes and receptors. The compound’s cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity and signal transduction pathways, resulting in various biological effects .
Comparison with Similar Compounds
- (2,2-Dimethylbut-3-yn-1-yl)benzene
- 4-Benzyloxy-3,3-dimethylbut-1-yne
- (2,2-Dimethylbut-3-yn-1-yl)oxy)methylbenzene
Comparison: Compared to its analogs, (2,2-Dimethylbut-3-yn-1-yl)cyclopropane is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties. The ring strain in cyclopropane makes it more reactive than its linear counterparts, allowing for a wider range of chemical transformations .
Properties
Molecular Formula |
C9H14 |
|---|---|
Molecular Weight |
122.21 g/mol |
IUPAC Name |
2,2-dimethylbut-3-ynylcyclopropane |
InChI |
InChI=1S/C9H14/c1-4-9(2,3)7-8-5-6-8/h1,8H,5-7H2,2-3H3 |
InChI Key |
XLGNHARRTCRCRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1CC1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


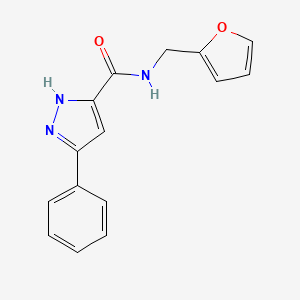
![5-(Trifluoromethyl)-1,3-dihydrospiro[indole-2,4'-piperidin]-3-one hydrochloride](/img/structure/B13573392.png)
![Tert-butyl 2,2,5-trimethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B13573400.png)
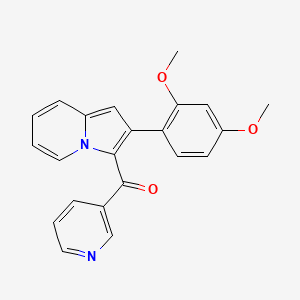
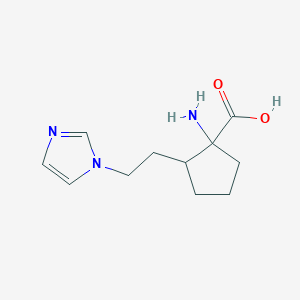

![Sodium3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,2-difluoropropanoate](/img/structure/B13573414.png)
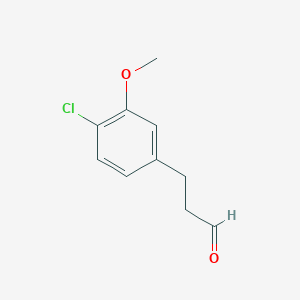
![3-(7-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13573425.png)



